Home > Products > Screening Compounds P79226 > (2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE -

(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

Catalog Number: EVT-4436545
CAS Number:
Molecular Formula: C29H29N3O4
Molecular Weight: 483.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Osimertinib is an antineoplastic agent, meaning it is used to treat cancer. It is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets the EGFR T790M mutation, commonly found in non-small cell lung cancer (NSCLC) resistant to first-generation EGFR TKIs. [, , ] Osimertinib forms a covalent bond with cysteine 797 at the ATP binding site of the EGFR T790M mutant. []

Relevance: 4-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide shares structural similarities with Osimertinib, specifically the presence of the indole ring, a substituted pyrimidine ring, and an acrylamide group. These structural elements are essential for the activity of Osimertinib and its derivatives as EGFR inhibitors. [, , ]

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is an important intermediate in the synthesis of several biologically active compounds, including Osimertinib. [] It serves as a building block for the construction of the crucial acrylamide moiety found in Osimertinib and its analogues.

Relevance: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one represents a key structural fragment within 4-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide. Specifically, the indole ring and the acrylamide moiety are directly derived from this intermediate. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound, also known as compound 1 in the provided papers, is a third-generation EGFR TKI designed to target EGFR mutations, particularly T790M and L858R, commonly found in drug-resistant NSCLC. []

Relevance: This compound and 4-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide are both closely related to Osimertinib, sharing the indole moiety, a substituted pyrimidine ring, and an acrylamide group, critical for their activity against EGFR mutations. [, ] The presence of these shared structural features suggests that 4-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide may also exhibit EGFR inhibitory activity.

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: Referred to as compound 2, this molecule is another third-generation EGFR TKI targeted towards EGFR mutations, including T790M and L858R, responsible for resistance to first-generation EGFR TKIs in NSCLC. [, , ]

Relevance: Though structurally similar to Osimertinib, this compound differs from 4-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide by featuring a trifluoromethyl group and an acetylpiperazine moiety instead of the indole ring. [, , ] Despite these differences, the presence of a substituted pyrimidine ring and the acrylamide group indicates a shared chemical class targeted towards EGFR inhibition.

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: Designated as compound 3, this compound belongs to the third generation of EGFR TKIs, aiming to combat drug resistance arising from T790M and L858R mutations in EGFR in NSCLC. [, , ]

N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide

Compound Description: This compound represents an EGFR inhibitor free base or an acid salt in its polycrystalline form. It specifically targets the activity of EGFR mutants, including L858R, T790M, and exon 19 deletion activating mutants. [] It demonstrates potential in preventing and treating cancers, particularly non-small cell lung cancer (NSCLC) and other related diseases. []

Relevance: This compound exhibits significant structural resemblance to 4-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide. Notably, both compounds contain the indole ring, a substituted pyrimidine ring, and an acrylamide group, which are crucial for the inhibition of EGFR mutants. [] The structural similarities suggest that 4-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide might also possess the ability to inhibit EGFR mutant activity.

Properties

Product Name

(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

IUPAC Name

4-methoxy-N-[(Z)-1-(4-methoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C29H29N3O4/c1-19-24(25-6-4-5-7-26(25)31-19)16-17-30-29(34)27(18-20-8-12-22(35-2)13-9-20)32-28(33)21-10-14-23(36-3)15-11-21/h4-15,18,31H,16-17H2,1-3H3,(H,30,34)(H,32,33)/b27-18-

InChI Key

MIUSLLWWBCJSFU-IMRQLAEWSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OC

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=C(C=C3)OC)/NC(=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.